molecular formula C9H8ClN5O B11072063 4-amino-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one

4-amino-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11072063
M. Wt: 237.64 g/mol
InChI Key: NZHKTPOMUKMKPW-UHFFFAOYSA-N
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Description

4-Amino-3-(4-chloroanilino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an amino group, a chloroaniline moiety, and a triazinone core

Preparation Methods

The synthesis of 4-amino-3-(4-chloroanilino)-1,2,4-triazin-5(4H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloroaniline moiety: This step involves the substitution of a suitable leaving group with 4-chloroaniline.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-Amino-3-(4-chloroanilino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-(4-chloroanilino)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-chloroanilino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The amino and chloroaniline groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The triazinone core provides stability and enhances the compound’s ability to interact with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Amino-3-(4-chloroanilino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:

    3-Amino-1,2,4-triazine: Lacks the chloroaniline moiety, resulting in different chemical and biological properties.

    4-Chloro-1,2,4-triazine:

    4-Amino-3-bromobenzonitrile: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

4-amino-3-(4-chloroanilino)-1,2,4-triazin-5-one

InChI

InChI=1S/C9H8ClN5O/c10-6-1-3-7(4-2-6)13-9-14-12-5-8(16)15(9)11/h1-5H,11H2,(H,13,14)

InChI Key

NZHKTPOMUKMKPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NN=CC(=O)N2N)Cl

solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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